molecular formula C20H20N2O3S B2453616 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide CAS No. 448930-63-0

3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide

Cat. No. B2453616
CAS RN: 448930-63-0
M. Wt: 368.45
InChI Key: XEZRENGLSWDGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including medical, industrial, and biological fields .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring with two methoxy groups (OCH3) at the 3rd and 4th positions, an amide group (CONH2), and a thiazole ring attached to the nitrogen of the amide group .


Chemical Reactions Analysis

Benzamides, including similar compounds, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the methoxy and amide groups could influence its solubility, while the benzene and thiazole rings could affect its stability .

Scientific Research Applications

Antioxidant Activity

Amides, including benzamides, have garnered attention due to their antioxidant properties. In a study by Yakan et al., novel benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were characterized using spectroscopic methods (IR, 1H NMR, and 13C NMR). The in vitro antioxidant activity of these compounds was evaluated through total antioxidant, free radical scavenging, and metal chelating assays. Some of the synthesized benzamides exhibited more effective antioxidant activity than standard compounds. Notably, one of the benzamide derivatives demonstrated effective metal chelation .

Antibacterial Properties

The same study investigated the antibacterial activity of these novel benzamide compounds. In vitro tests were conducted against both gram-positive and gram-negative bacteria. By comparing the synthesized compounds with control drugs, researchers gained insights into their potential as antibacterial agents. Understanding the antibacterial properties of this compound can contribute to the development of new therapeutic strategies .

Drug Discovery

Amide compounds, including benzamides, play a crucial role in drug discovery. Their diverse chemical structures and biological activities make them attractive candidates for pharmaceutical research. Researchers explore benzamides for various indications, such as cancer treatment, anti-inflammatory agents, and analgesics. Investigating the specific effects of 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide could lead to novel drug candidates .

Industrial Applications

Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Benzamides, due to their stability and versatility, contribute to these sectors. The compound may have potential in industrial processes or material science .

Solubilizing Protective Group

Interestingly, the 3,4-dimethoxybenzyl group has been used as a protective group for thiol moieties. It enhances solubility and stability during precursor synthesis. However, it becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .

Cell Viability Assessment

Although not directly related to the compound itself, the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used to assess cell viability based on redox potential. Active cells convert MTT to an insoluble purple formazan, which is then quantified by optical density .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Further studies could also focus on its safety profile and possible applications in various fields .

properties

IUPAC Name

3,4-dimethoxy-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(9-13)10-16-12-21-20(26-16)22-19(23)15-7-8-17(24-2)18(11-15)25-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZRENGLSWDGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.